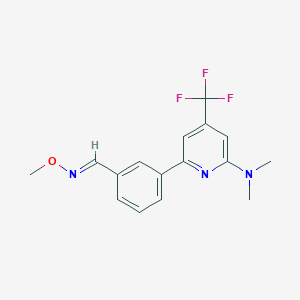
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde O-methyl-oxime
Descripción general
Descripción
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde O-methyl-oxime is a useful research compound. Its molecular formula is C16H16F3N3O and its molecular weight is 323.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde O-methyl-oxime is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H14F3N3O2
- Molecular Weight : 309.29 g/mol
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been noted for its potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease treatment. The inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission in the brain.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 46.8 - 137.7 |
| Butyrylcholinesterase (BuChE) | Mixed-type | 19.1 - 881.1 |
Neuroprotective Effects
The compound has shown promise in neuroprotective assays, particularly in models simulating neurodegenerative conditions. It appears to mitigate neuronal cell death induced by oxidative stress and excitotoxicity, suggesting its potential utility in treating conditions like Parkinson's and Alzheimer's diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The presence of the dimethylamino and trifluoromethyl groups enhances binding affinity to specific enzymes, modulating their activity.
- Radical Scavenging : The oxime functional group may contribute to radical scavenging capabilities, reducing oxidative damage.
- Cell Signaling Modulation : By influencing neurotransmitter levels through enzyme inhibition, the compound may alter signaling pathways involved in cognitive function.
Case Studies
- Neuroprotection in PC12 Cells : A study evaluated the protective effects of similar compounds on PC12 cells exposed to neurotoxic agents. Results indicated a significant reduction in cell death and ROS production, supporting the hypothesis that these compounds could be effective in neurodegenerative disease models.
- In Vivo Efficacy : Animal models treated with the compound demonstrated improved memory performance and reduced amyloid-beta levels, further corroborating its potential as a therapeutic agent against Alzheimer's disease.
Propiedades
IUPAC Name |
6-[3-[(E)-methoxyiminomethyl]phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-22(2)15-9-13(16(17,18)19)8-14(21-15)12-6-4-5-11(7-12)10-20-23-3/h4-10H,1-3H3/b20-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEABTOPMHYCZGB-KEBDBYFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NOC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















